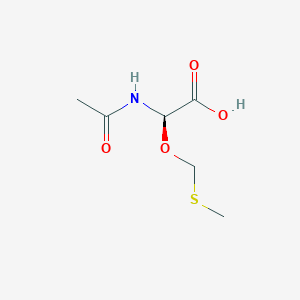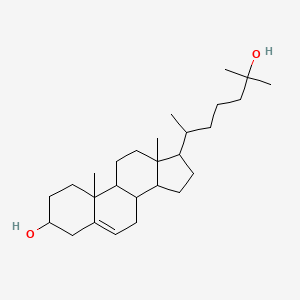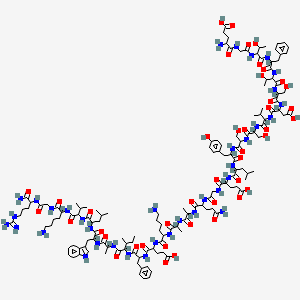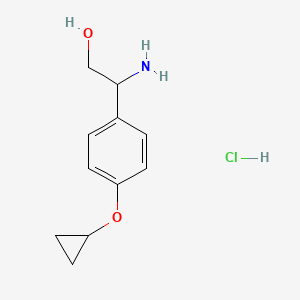
N-Acetyl-L-methionine (N-Ac-L-Met)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-methionine is an L-methionine derivative that is nutritionally and metabolically equivalent to L-methionine . It is an amino acid used in various applications, including peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness . The compound has a molecular formula of C7H13NO3S and a molecular weight of 191.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionine can be synthesized through the acetylation of L-methionine. One common method involves reacting L-methionine with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of N-Acetyl-L-methionine often involves fermentation processes using genetically modified organisms (GMOs). For example, Escherichia coli can be engineered to produce high concentrations of L-methionine, which is then acetylated to form N-Acetyl-L-methionine . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Acetyl group substitution can be achieved using nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of the thioether form of methionine.
Substitution: Various N-substituted methionine derivatives.
Scientific Research Applications
N-Acetyl-L-methionine has a wide range of applications in scientific research:
Mechanism of Action
N-Acetyl-L-methionine exerts its effects through several molecular targets and pathways:
Protein Synthesis: Acts as a building block for proteins, contributing to various physiological functions.
Antioxidant Activity: Helps in the regulation of oxidative stress by participating in the synthesis of glutathione, a major antioxidant in the body.
Metabolic Pathways: Involved in the methionine cycle, which is crucial for methylation reactions and the synthesis of other important biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-D-methionine
- N-Acetyl-D,L-methionine
- L-Methionine sulfoxide
- DL-Methionine sulfoxide
- N-Acetyl-L-phenylalanine
- N-Acetyl-L-cysteine
- N-Acetyl-L-alanine
Uniqueness
N-Acetyl-L-methionine is unique due to its specific acetylation, which enhances its stability and bioavailability compared to L-methionine. This modification allows it to be used in various therapeutic and industrial applications where enhanced stability and controlled release are desired .
Properties
Molecular Formula |
C6H11NO4S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
(2R)-2-acetamido-2-(methylsulfanylmethoxy)acetic acid |
InChI |
InChI=1S/C6H11NO4S/c1-4(8)7-5(6(9)10)11-3-12-2/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 |
InChI Key |
XPTVMEHNEDVNDT-RXMQYKEDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C(=O)O)OCSC |
Canonical SMILES |
CC(=O)NC(C(=O)O)OCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)
![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-methoxy-2H-furan-5-one](/img/structure/B15286648.png)

![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)
![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B15286675.png)
![4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)
![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)



![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)
